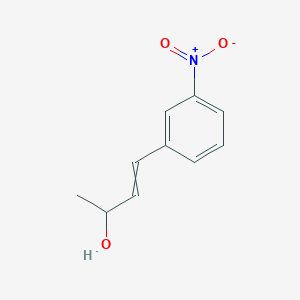

4-(3-Nitrophenyl)but-3-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

918540-64-4 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-(3-nitrophenyl)but-3-en-2-ol |

InChI |

InChI=1S/C10H11NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-8,12H,1H3 |

InChI Key |

GJMAPKWKNDSQBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC1=CC(=CC=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Structural Classification and Research Significance of 4 3 Nitrophenyl but 3 En 2 Ol

4-(3-Nitrophenyl)but-3-en-2-ol is categorized as a nitroaromatic compound due to the presence of a nitro group (-NO2) attached to a phenyl ring. It is also classified as a homoallylic alcohol, characterized by a hydroxyl group (-OH) located at a position gamma to a carbon-carbon double bond. The specific placement of the nitro group at the meta position of the phenyl ring influences the electronic properties of the molecule.

The research significance of this compound lies in its potential as a building block for more complex molecules. The nitro group is a strong electron-withdrawing group, which can be readily reduced to an amino group, a key functional group in many biologically active compounds and dyes. The homoallylic alcohol moiety offers several avenues for synthetic transformations, including oxidation to the corresponding ketone, and various reactions involving the double bond and the hydroxyl group. While specific research findings on 4-(3-Nitrophenyl)but-3-en-2-ol are limited, its structural motifs are present in many compounds of interest in medicinal chemistry and materials science.

Below is a data table of the key properties of 4-(3-Nitrophenyl)but-3-en-2-ol and its closely related precursor, 4-(3-Nitrophenyl)but-3-en-2-one.

| Property | 4-(3-Nitrophenyl)but-3-en-2-ol | 4-(3-Nitrophenyl)but-3-en-2-one |

| Molecular Formula | C10H11NO3 | C10H9NO3 |

| Molecular Weight | 193.20 g/mol | 191.18 g/mol |

| CAS Number | Not available | 30625-99-1 nih.gov |

| Appearance | Not specified | Not specified |

| Key Functional Groups | Nitro, Alkene, Secondary Alcohol | Nitro, Alkene, Ketone |

| Solubility | Expected to be slightly soluble in water | Expected to have low water solubility |

Historical Context of Nitroaromatic and Homoallylic Alcohol Chemistry Pertinent to 4 3 Nitrophenyl but 3 En 2 Ol

Retrosynthetic Analysis of 4-(3-Nitrophenyl)but-3-en-2-ol

A retrosynthetic analysis of 4-(3-nitrophenyl)but-3-en-2-ol logically deconstructs the molecule to identify plausible starting materials. The primary disconnection targets the allylic alcohol functionality. A functional group interconversion (FGI) leads from the target alcohol to its oxidized precursor, the α,β-unsaturated ketone 4-(3-nitrophenyl)but-3-en-2-one (II) . This transformation corresponds to a selective ketone reduction in the forward synthetic direction.

Catalytic Approaches to the Synthesis of 4-(3-Nitrophenyl)but-3-en-2-ol

Catalytic methods are central to the synthesis of 4-(3-nitrophenyl)but-3-en-2-ol, offering efficiency and control over selectivity. These approaches are primarily focused on the reduction of the key enone precursor and the initial carbon-carbon bond formation.

Reduction of 4-(3-Nitrophenyl)but-3-en-2-one Precursor

The conversion of 4-(3-nitrophenyl)but-3-en-2-one to 4-(3-nitrophenyl)but-3-en-2-ol requires the selective reduction of the ketone's carbonyl group without affecting the conjugated C=C double bond or the aromatic nitro group.

Chemoselective Reduction Strategies

Achieving chemoselectivity in the reduction of α,β-unsaturated ketones is a classic challenge in organic synthesis. A premier method for this transformation is the Luche reduction, which employs a combination of sodium borohydride (B1222165) (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. wikipedia.orgumich.edu The cerium salt enhances the electrophilicity of the carbonyl carbon and promotes a 1,2-hydride addition to the carbonyl group, yielding the desired allylic alcohol. wikipedia.orgorganic-chemistry.org This method effectively suppresses the competing 1,4-conjugate addition that would reduce the carbon-carbon double bond. wikipedia.org The mechanism involves the in-situ formation of sodium methoxyborohydrides, which are harder nucleophiles according to Hard and Soft Acids and Bases (HSAB) theory and preferentially attack the harder carbonyl carbon. organic-chemistry.org

A similar transformation has been documented for the synthesis of the isomeric compound, 3-(o-nitrophenyl)but-3-en-2-ol, where the corresponding enone was reduced using NaBH₄ to yield the allylic alcohol. mdpi.comnih.gov Other systems, such as zinc borohydride on charcoal, have also been shown to be effective for the chemoselective reduction of aldehydes and ketones. redalyc.org

Asymmetric Hydrogenation and Transfer Hydrogenation

To produce enantiomerically enriched 4-(3-nitrophenyl)but-3-en-2-ol, asymmetric catalytic methods are employed. Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple technique for the stereoselective reduction of ketones. kanto.co.jpresearchgate.net This method typically utilizes a transition metal catalyst, such as a ruthenium complex, with a chiral ligand. kanto.co.jpnih.gov Common hydrogen donors include isopropanol (B130326) or a formic acid/triethylamine mixture. kanto.co.jp Chiral ruthenium complexes derived from ligands like N-tosylated diamines have proven extremely effective for the ATH of a wide range of ketones, affording chiral alcohols in high yield and enantioselectivity. kanto.co.jp The application of such a catalytic system to 4-(3-nitrophenyl)but-3-en-2-one would be a direct route to the chiral alcohol.

Another advanced approach combines organocatalysis with biocatalysis. In such a cascade, an asymmetric Michael addition can be followed by a bioreduction using a ketoreductase (KRED) enzyme to access chiral γ-nitro alcohols with excellent diastereomeric and enantiomeric ratios. nih.gov Enoate reductases from the "Old Yellow Enzyme" family are also known to catalyze the asymmetric reduction of activated C=C bonds, although the primary application for the target molecule would involve a KRED for the C=O reduction. researchgate.net

Carbon-Carbon Bond Formation Methodologies Leading to the 4-(3-Nitrophenyl)but-3-en-2-ol Skeleton

The carbon framework of the target molecule is constructed via the synthesis of its precursor, 4-(3-nitrophenyl)but-3-en-2-one.

Aldol and Related Condensation Reactions (via precursor synthesis)

The most common and direct method for synthesizing 4-(3-nitrophenyl)but-3-en-2-one is the Claisen-Schmidt condensation. This is a base-catalyzed crossed-aldol reaction between an aldehyde lacking α-hydrogens (3-nitrobenzaldehyde) and a ketone (acetone). d-nb.info The reaction typically proceeds by forming the enolate of acetone, which then attacks the carbonyl of 3-nitrobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield the conjugated enone. Various bases and conditions have been employed, including aqueous sodium hydroxide (B78521) (NaOH) under conventional heating or microwave irradiation to improve yields and reduce reaction times. d-nb.infonih.gov The (E)-isomer is typically the major product formed. nih.gov

Table 1: Synthesis of (E)-4-(Aryl)but-3-en-2-one via Claisen-Schmidt Condensation

| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Nitrobenzaldehyde | NaOH (aq), Microwave | Not specified, but generally good yields reported for similar substrates | d-nb.info |

| 4-Nitrobenzaldehyde | NaOH (aq), Microwave | 46 | nih.gov |

| 4-Nitrobenzaldehyde | Mg(HL)(H₂O)₂, Solvent-free, 100°C | 86 | researchgate.net |

| 3-Chlorobenzaldehyde | NaOH (aq), Microwave, 50°C | 85 | d-nb.info |

Enantioselective Synthesis of 4-(3-Nitrophenyl)but-3-en-2-ol

The enantioselective synthesis of 4-(3-nitrophenyl)but-3-en-2-ol is crucial for accessing specific stereoisomers. One prominent method involves the enantioselective reduction of the corresponding α,β-unsaturated ketone, (E)-4-(4-nitrophenyl)but-3-en-2-one, using enzymatic catalysts. For example, Perakine reductase has been shown to catalyze this reduction, producing the (S,E)-enantiomer with high enantiomeric excess (ee). amazonaws.com A study demonstrated the synthesis of (S,E)-4-(4-nitrophenyl)but-3-en-2-ol with a 99.8% ee. amazonaws.com

Chiral Catalyst Development for Asymmetric Transformations

The development of effective chiral catalysts is a cornerstone of modern asymmetric synthesis. researchgate.net These catalysts, often inspired by natural enzymes, can achieve high levels of selectivity in forming one enantiomer over the other. researchgate.net

For the synthesis of chiral alcohols, various catalytic systems have been developed. For instance, chiral oxazaborolidines derived from amino alcohols can be used for the enantioselective reduction of prochiral ketones. ru.nl The choice of the precatalyst and reaction conditions significantly influences the success of these reductions. ru.nl

In the context of synthesizing propargyl amines, chiral BINOL-type ligands in conjunction with zinc catalysts have shown excellent enantioselectivity in the alkynylation of N-sulfonyl aldimines. researchgate.net The development of privileged chiral frameworks, such as 2,2'-binaphthol (BINOL), has been instrumental in creating a broad spectrum of effective chiral catalysts. researchgate.net

The following table provides examples of chiral catalysts and their applications in asymmetric synthesis:

| Catalyst/Ligand Type | Reaction Type | Application |

| Perakine Reductase | Enantioselective ketone reduction | Synthesis of (S,E)-4-(4-nitrophenyl)but-3-en-2-ol amazonaws.com |

| Chiral Oxazaborolidines | Enantioselective ketone reduction | General synthesis of chiral alcohols ru.nl |

| BINOL-type Ligands | Enantioselective alkynylation | Synthesis of optically active propargyl amines researchgate.net |

Diastereoselective Control in 4-(3-Nitrophenyl)but-3-en-2-ol Synthesis

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the synthesis of complex molecules with multiple stereocenters, controlling diastereoselectivity is paramount. liverpool.ac.uk

For the synthesis of substituted tetrahydrothiopyrans, a (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate has been shown to proceed with excellent diastereoselectivity. researchgate.net Similarly, temporary silicon-tethered ring-closing metathesis (TST-RCM) is a powerful strategy for achieving high (Z)-selectivity in the formation of medium-sized rings, which can then be further functionalized stereoselectively. liverpool.ac.uk

In the context of creating acyclic stereochemistry, double-stereodifferentiating crotylation reactions using chiral silanes and aldehydes allow for precise control over the formation of syn and anti products. acs.org The inherent chirality of both the nucleophile and the electrophile dictates the diastereomeric outcome. acs.org

The table below summarizes different approaches to achieve diastereoselective control:

| Method | Key Feature | Outcome |

| Double-Stereodifferentiating Crotylation | Utilizes chiral silanes and chiral aldehydes | High control over syn/anti diastereomers acs.org |

| (3,5)-Thionium-Ene Cyclization | Boron trifluoride etherate mediated | Excellent diastereoselectivity in tetrahydrothiopyran (B43164) synthesis researchgate.net |

| Temporary Silicon-Tethered RCM | Forms medium-sized rings with high (Z)-selectivity | Enables subsequent stereoselective functionalization liverpool.ac.uk |

Green Chemistry Considerations in 4-(3-Nitrophenyl)but-3-en-2-ol Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.netresearchgate.net In the synthesis of 4-(3-nitrophenyl)but-3-en-2-ol and related compounds, several green approaches can be considered.

One key aspect is the use of environmentally benign solvents and catalysts. researchgate.net Water is an ideal green solvent, and performing organic reactions in water, where possible, is highly desirable. researchgate.net For instance, the Henry reaction, which can be a step in the synthesis of related nitroalcohols, has been successfully performed in water using an organocatalyst. publish.csiro.au

Mechanochemistry, such as ball milling, offers a solvent-minimized or solvent-free alternative to traditional solution-phase reactions. rsc.orgmdpi.com This technique can lead to higher molar efficiency and a lower environmental factor (E-factor) compared to solvent-based methods. rsc.org The combination of mechanochemistry with a lanthanide catalyst has been demonstrated for the allylation of aldehydes and ketones. mdpi.com

The use of visible light as an energy source for chemical reactions is another green approach, mimicking nature's process of photosynthesis. researchgate.net This can replace energy-intensive thermal processes. researchgate.net

The following table highlights some green chemistry approaches relevant to the synthesis of nitroaromatic compounds:

| Green Chemistry Approach | Example Application | Benefit |

| Use of Water as a Solvent | Henry reaction for nitroalcohol synthesis publish.csiro.au | Reduces use of volatile organic compounds |

| Mechanochemistry (Ball Milling) | Nitration of alcohols and arenes rsc.org | Reduces solvent usage, improves efficiency |

| Visible-Light-Mediated Reactions | General organic synthesis researchgate.net | Utilizes a renewable energy source |

| Use of Green Catalysts | Lanthanide catalyst for allylation mdpi.com | Replaces more toxic or hazardous catalysts |

Advanced Characterization and Spectroscopic Analysis of 4 3 Nitrophenyl but 3 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(3-Nitrophenyl)but-3-en-2-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Analysis of the ¹H and ¹³C NMR spectra would provide definitive evidence for the structure of 4-(3-nitrophenyl)but-3-en-2-ol. Based on its molecular structure, which features a hydroxyl group, a methyl group, a carbon-carbon double bond (alkene), and a 3-nitrophenyl aromatic ring, a distinct set of signals is predicted.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to each unique proton environment. The vinyl protons (H3 and H4) would likely appear as doublets or doublets of doublets due to coupling with each other and, for H3, with the adjacent methine proton (H2). The trans-configuration of the double bond, typically formed in condensation reactions, would result in a large coupling constant (J ≈ 12-18 Hz) between H3 and H4. The aromatic protons would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-(3-Nitrophenyl)but-3-en-2-ol. (Note: Data is predictive and based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H1 (CH₃) | 1.3 - 1.5 | Doublet (d) | ~6-7 |

| H2 (CH-OH) | 4.4 - 4.6 | Quintet or Multiplet (m) | ~6-7 (with H1), ~5-6 (with H3) |

| OH | 1.5 - 3.0 | Broad Singlet (br s) | N/A |

| H3 (=CH) | 6.3 - 6.5 | Doublet of Doublets (dd) | ~15-16 (with H4), ~5-6 (with H2) |

| H4 (=CH-Ar) | 6.7 - 6.9 | Doublet (d) | ~15-16 (with H3) |

| Aromatic H (ortho to NO₂) | 8.2 - 8.4 | Singlet or Triplet (s or t) | N/A or small J |

| Aromatic H (ortho to butenyl) | 7.7 - 7.9 | Doublet (d) | ~7-8 |

| Aromatic H (para to NO₂) | 7.5 - 7.7 | Triplet (t) | ~7-8 |

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the ten carbon atoms. The chemical shifts would be influenced by the electronegativity of the attached groups (hydroxyl and nitro groups) and the hybridization of the carbon atoms (sp³, sp²).

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(3-Nitrophenyl)but-3-en-2-ol. (Note: Data is predictive and based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C1 (CH₃) | 22 - 25 |

| C2 (CH-OH) | 67 - 70 |

| C3 (=CH) | 128 - 132 |

| C4 (=CH-Ar) | 133 - 136 |

| C1' (Ar-C) | 138 - 140 |

| C2' (Ar-CH) | 121 - 123 |

| C3' (Ar-C-NO₂) | 147 - 149 |

| C4' (Ar-CH) | 129 - 131 |

| C5' (Ar-CH) | 123 - 125 |

While 1D NMR provides information about the chemical environment of nuclei, 2D NMR experiments would be crucial for confirming the connectivity and stereochemistry of 4-(3-nitrophenyl)but-3-en-2-ol.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between H1 and H2, H2 and H3, and H3 and H4, confirming the butenol (B1619263) chain's sequence. Correlations among the aromatic protons would also help to definitively assign their positions on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons to which they are attached. It would be used to unambiguously assign the signals in the ¹³C spectrum by correlating them to the already assigned proton signals (e.g., the proton at ~1.3 ppm with the carbon at ~23 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could help confirm the stereochemistry of the double bond. For an (E)-isomer, a spatial correlation would be expected between the H2 methine proton and the H4 vinyl proton.

Mass Spectrometry (MS) of 4-(3-Nitrophenyl)but-3-en-2-ol

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.

For a polar molecule like 4-(3-nitrophenyl)but-3-en-2-ol, Electrospray Ionization (ESI) would be a suitable soft ionization technique, likely producing a protonated molecular ion [M+H]⁺ or adducts such as [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of 4-(3-nitrophenyl)but-3-en-2-ol is C₁₀H₁₁NO₃. The expected exact mass can be calculated as follows:

Calculated Exact Mass for C₁₀H₁₁NO₃ [M]: 193.0739 u

Calculated Exact Mass for [M+H]⁺: 194.0817 u

Calculated Exact Mass for [M+Na]⁺: 216.0637 u

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the [M+H]⁺ ion) to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For 4-(3-nitrophenyl)but-3-en-2-ol, several key fragmentation pathways are anticipated.

Loss of Water: Alcohols readily undergo dehydration. A characteristic fragmentation would be the loss of a water molecule (H₂O, 18.01 u) from the protonated molecular ion, leading to a resonance-stabilized carbocation.

[C₁₀H₁₂NO₃]⁺ → [C₁₀H₁₀NO₂]⁺ + H₂O (m/z 194.08 → 176.07)

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is common for alcohols. This could involve the loss of a methyl radical (•CH₃, 15.02 u).

[C₁₀H₁₂NO₃]⁺ → [C₉H₉NO₃]⁺ + •CH₃ (m/z 194.08 → 179.06)

Cleavage of the Butenyl Chain: Fragmentation can occur at various points along the side chain, potentially leading to ions corresponding to the nitrostyrene (B7858105) cation or related fragments.

Interactive Table 3: Predicted Key MS/MS Fragments for Protonated 4-(3-Nitrophenyl)but-3-en-2-ol ([M+H]⁺, m/z 194.08).

| Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) |

|---|---|---|

| [M+H - H₂O]⁺ | H₂O | 176.07 |

| [M+H - •CH₃]⁺ | •CH₃ | 179.06 |

| [C₇H₆NO₂]⁺ (Nitrophenylacetylene) | C₃H₆O | 136.04 |

X-ray Crystallography and Solid-State Analysis of 4-(3-Nitrophenyl)but-3-en-2-ol

To date, a single-crystal X-ray diffraction study for 4-(3-nitrophenyl)but-3-en-2-ol has not been reported in the scientific literature. If suitable crystals could be grown, this technique would provide the most definitive structural information.

An X-ray crystallographic analysis would yield precise data on:

Molecular Conformation: The exact three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles.

Stereochemistry: Unambiguous confirmation of the double bond geometry (E/Z configuration).

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding (involving the hydroxyl group and potentially the nitro group) and π-π stacking (between the nitrophenyl rings). These interactions are crucial for understanding the solid-state properties of the compound.

Without experimental crystallographic data, the solid-state structure and packing motifs of 4-(3-nitrophenyl)but-3-en-2-ol remain speculative.

Based on a comprehensive search for scientific literature, detailed experimental data required to fully address the specific sections and subsections of your request for "4-(3-Nitrophenyl)but-3-en-2-ol" is not available. The provided search results lack specific studies on the crystal structure, polymorphism, Hirshfeld surface analysis, and detailed vibrational spectroscopy of this exact compound.

Therefore, it is not possible to provide the requested article at this time.

Computational and Theoretical Investigations of 4 3 Nitrophenyl but 3 En 2 Ol

Quantum Chemical Calculations on 4-(3-Nitrophenyl)but-3-en-2-ol

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular-level phenomena that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic compounds. mdpi.com This approach is used to determine the ground-state molecular structure of a target molecule. mdpi.com A common functional used in these calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional, often paired with a basis set like 6-311G**. mdpi.com

For 4-(3-nitrophenyl)but-3-en-2-ol, geometry optimization using DFT would identify the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. The presence of the nitro group, an electron-withdrawing substituent on the phenyl ring, and the hydroxyl group on the butene chain significantly influences the molecule's electronic distribution and geometry. DFT calculations can quantify these effects. For instance, studies on nitroaniline derivatives show that the nitro group's position affects π-electron distribution and the aromaticity of the ring. scispace.com The optimization process finds the lowest energy conformation, which is essential for all subsequent computational analyses.

| Parameter | Description | Expected Outcome from DFT Calculation |

|---|---|---|

| Bond Lengths (Å) | Distances between atomic nuclei (e.g., C=C, C-O, N-O). | Precise values reflecting single, double, or partial double bond character. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-C, C-O-H). | Values indicating local geometry (e.g., ~120° for sp² carbons, ~109.5° for sp³ carbons). |

| Dihedral Angles (°) | Torsional angles describing the rotation around a single bond. | Reveals the planarity or non-planarity of the molecular backbone and substituent orientation. |

| Total Energy (Hartrees) | The total electronic energy of the optimized structure. | The minimum value on the potential energy surface for the given level of theory. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. wikipedia.org A small gap suggests the molecule is more reactive and can be easily excited. wikipedia.org For 4-(3-nitrophenyl)but-3-en-2-ol, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, potentially narrowing the energy gap. The HOMO is likely to be distributed over the π-system of the butene chain and the phenyl ring, while the LUMO may be localized more significantly on the nitrophenyl moiety due to its electron-accepting nature.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (ionization potential). ossila.com Higher energy indicates stronger nucleophilicity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electron affinity). ossila.com Lower energy indicates stronger electrophilicity. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. wikipedia.org A smaller gap implies higher reactivity. |

To further refine the understanding of chemical reactivity, DFT provides various reactivity descriptors. The Fukui function and the Molecular Electrostatic Potential (MESP) surface are two such powerful tools.

The Fukui function identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks. hakon-art.comymerdigital.com It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. mdpi.com For 4-(3-nitrophenyl)but-3-en-2-ol, the Fukui functions would likely highlight the oxygen atoms of the nitro and hydroxyl groups, as well as specific carbon atoms in the π-conjugated system, as the primary sites for chemical reactions.

The Molecular Electrostatic Potential (MESP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. ymerdigital.com It visually distinguishes regions of negative potential (electron-rich, prone to electrophilic attack) from regions of positive potential (electron-poor, prone to nucleophilic attack). In 4-(3-nitrophenyl)but-3-en-2-ol, the MESP would show negative potential (typically colored red) around the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group.

| Descriptor | Information Provided | Predicted Sites on 4-(3-Nitrophenyl)but-3-en-2-ol |

|---|---|---|

| Fukui Function (f+) | Site for nucleophilic attack (electron acceptance). | Atoms on the nitrophenyl ring and the carbon adjacent to the nitro group. |

| Fukui Function (f-) | Site for electrophilic attack (electron donation). | Oxygen atoms of the hydroxyl group and atoms in the C=C double bond. |

| Molecular Electrostatic Potential (MESP) | Visual map of charge distribution. | Negative potential on oxygen atoms; positive potential on the hydroxyl hydrogen. |

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.govliverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 4-(3-nitrophenyl)but-3-en-2-ol, one can predict the chemical shifts. These predicted values are crucial for assigning peaks in an experimental spectrum and confirming the proposed structure.

Vibrational Frequencies: Theoretical vibrational (infrared) frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in the assignment of experimental IR and Raman spectra. For 4-(3-nitrophenyl)but-3-en-2-ol, the computed spectrum would show characteristic frequencies for O-H stretching, N-O stretching (from the nitro group), C=C stretching, and C-H bending modes, aiding in the functional group identification.

| Spectroscopic Technique | Predicted Parameter | Key Functional Group Signatures |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Signals for aromatic protons, vinyl protons, the methine proton, and the hydroxyl proton. |

| ¹³C NMR | Chemical Shifts (ppm) | Signals for aromatic carbons, vinyl carbons, and the carbon bearing the hydroxyl group. |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | ~3400 cm⁻¹ (O-H stretch), ~1530 & 1350 cm⁻¹ (N-O asymmetric/symmetric stretch), ~1650 cm⁻¹ (C=C stretch). |

Mechanistic Studies of Reactions Involving 4-(3-Nitrophenyl)but-3-en-2-ol using Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, especially for processes involving unstable intermediates or transition states that are difficult to observe experimentally. mdpi.com For 4-(3-nitrophenyl)but-3-en-2-ol, computational methods could be used to study various potential reactions, such as its dehydration, oxidation, or reduction.

A hypothetical mechanistic study of the acid-catalyzed dehydration of 4-(3-nitrophenyl)but-3-en-2-ol would involve:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of the starting alcohol, the protonated intermediate (carbocation), and the final conjugated diene product.

Identifying Transition States (TS): Finding the highest energy structure along the reaction coordinate that connects reactants to products. This is a critical step in understanding the reaction's kinetics.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Mapping the Potential Energy Surface (PES): Visualizing the energy of the system as a function of the geometric changes during the reaction, providing a complete picture of the reaction pathway.

Such studies provide deep insights into the factors controlling the reaction's feasibility, rate, and selectivity.

Conformational Analysis and Molecular Dynamics of 4-(3-Nitrophenyl)but-3-en-2-ol

The biological and chemical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the different stable spatial arrangements (conformers) of a molecule and their relative energies.

For 4-(3-nitrophenyl)but-3-en-2-ol, rotation around the single bonds—specifically the bond connecting the phenyl ring to the butene chain and the bond connecting the hydroxyl-bearing carbon to the double bond—can lead to different conformers. A computational conformational search would involve systematically rotating these bonds and performing energy minimizations to find all low-energy conformers. Studies on similar molecules, such as (E)-4-phenylbut-3-en-2-ones, have shown that while planar conformations are often the most stable, non-planar chiral conformers can also exist. researchgate.net

Molecular Dynamics (MD) simulations can complement this static picture by modeling the dynamic behavior of the molecule over time at a given temperature. An MD simulation would show how the molecule flexes, bends, and rotates, providing information on its conformational flexibility and the accessibility of different conformational states under realistic conditions.

Prediction of Non-Linear Optical (NLO) Properties for 4-(3-Nitrophenyl)but-3-en-2-ol

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Chalcone (B49325) derivatives, which are structurally analogous to 4-(3-nitrophenyl)but-3-en-2-ol, have been the subject of numerous computational studies to predict their NLO response. These studies often employ Density Functional Theory (DFT) to calculate key parameters that govern NLO activity.

The presence of a π-conjugated system is a fundamental requirement for significant NLO properties, as it facilitates electron delocalization. In 4-(3-nitrophenyl)but-3-en-2-ol, the but-3-en-2-ol backbone provides this conjugation, which is further extended by the nitrophenyl group. The nitro group (-NO2) is a strong electron-withdrawing group, which, when attached to a conjugated system, can create a significant intramolecular charge transfer (ICT) upon excitation. This ICT is a key factor in enhancing the second-order NLO response, characterized by the first hyperpolarizability (β).

Theoretical calculations on similar chalcone derivatives have shown that the substitution pattern on the phenyl rings plays a crucial role in determining the magnitude of the NLO response. Specifically, the presence of an electron-donating group on one end of the conjugated system and an electron-accepting group (like the nitro group) on the other can lead to a substantial increase in the first hyperpolarizability.

Table 1: Predicted NLO Properties of 4-(3-Nitrophenyl)but-3-en-2-ol (Hypothetical Data Based on Similar Compounds)

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | High | Debye |

| Polarizability (α) | High | a.u. |

| First Hyperpolarizability (β) | Significant | a.u. |

Note: The values in this table are qualitative predictions based on the NLO properties of structurally similar chalcone derivatives and are not the result of a direct computational study on 4-(3-Nitrophenyl)but-3-en-2-ol.

Computational studies on related molecules have demonstrated that the planarity of the molecule is also important for maximizing the NLO response. A more planar structure allows for more effective π-electron delocalization along the molecular backbone. Theoretical calculations often involve geometry optimization to find the most stable, low-energy conformation of the molecule before calculating its electronic and NLO properties.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the HOMO-LUMO gap, is another critical parameter obtained from DFT calculations. A smaller HOMO-LUMO gap generally correlates with a larger first hyperpolarizability and thus a stronger NLO response. The presence of the electron-withdrawing nitro group in 4-(3-nitrophenyl)but-3-en-2-ol is expected to lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and enhancing its NLO properties.

While specific data for 4-(3-nitrophenyl)but-3-en-2-ol is not available, the general principles derived from computational studies of related chalcones strongly suggest that this compound would exhibit significant NLO properties, making it a candidate for further experimental and theoretical investigation.

Chemical Reactivity and Derivatization of 4 3 Nitrophenyl but 3 En 2 Ol

Reactivity of the Hydroxyl Group in 4-(3-Nitrophenyl)but-3-en-2-ol

The secondary allylic alcohol moiety is a primary site for various chemical modifications, including oxidation, reduction, and substitution reactions.

The secondary alcohol group in 4-(3-nitrophenyl)but-3-en-2-ol can be readily oxidized to the corresponding α,β-unsaturated ketone, 4-(3-nitrophenyl)but-3-en-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity and yield of the reaction. For instance, pyridinium (B92312) chlorochromate (PCC) is a commonly used reagent for the oxidation of allylic alcohols to enones. wikipedia.org The mechanism of this oxidation is believed to involve the formation of a chromate (B82759) ester, followed by a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and subsequent elimination to yield the ketone. wikipedia.org Other reagents, such as manganese dioxide (MnO₂) or Swern oxidation conditions, are also effective for this type of transformation. The oxidation of allylic alcohols is a key step in the synthesis of many natural products and other complex organic molecules. organic-chemistry.orgnih.gov

Conversely, the hydroxyl group can be removed through deoxygenation reactions. One method for the selective deoxygenation of allylic alcohols involves the formation of an alkoxyalkyl ether, which is then reduced using a palladium catalyst with a suitable reducing agent like lithium triethylborohydride (LiBHEt₃). nih.gov

| Transformation | Reagent(s) | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 4-(3-Nitrophenyl)but-3-en-2-one |

| Oxidation | Manganese dioxide (MnO₂) | 4-(3-Nitrophenyl)but-3-en-2-one |

| Deoxygenation | 1. Formation of alkoxyalkyl ether 2. Pd(dppe)Cl₂, LiBHEt₃ | 1-(3-Nitrophenyl)but-2-ene |

The hydroxyl group of 4-(3-nitrophenyl)but-3-en-2-ol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukyoutube.com Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine. youtube.com Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a mild method for ester formation. commonorganicchemistry.com

Etherification of the secondary alcohol can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. For secondary alcohols, acid-catalyzed dehydration can lead to the formation of symmetrical ethers, although this method can be complicated by side reactions like elimination. masterorganicchemistry.comgoogle.com More modern and selective methods for etherification of secondary alcohols often utilize metal catalysts, such as iron(III) triflate, which can promote the direct etherification of alcohols. nih.govacs.orgnih.gov

As an allylic alcohol, the hydroxyl group can also participate in allylic substitution reactions. In these reactions, the hydroxyl group can be activated, for example by protonation in the presence of a strong acid, to become a good leaving group (water). A nucleophile can then attack the allylic system, often with the possibility of rearrangement. Transition metal catalysts, particularly those based on palladium and iridium, are widely used to facilitate the direct substitution of the hydroxyl group in allylic alcohols with a variety of nucleophiles, including amines and stabilized carbanions. rsc.orgethz.chlibretexts.org This represents a highly atom-economical approach to forming new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Reagent(s) | Product Class |

| Esterification | Carboxylic acid, H⁺ catalyst | Ester |

| Esterification | Acyl chloride, pyridine | Ester |

| Etherification | NaH, Alkyl halide | Ether |

| Allylic Substitution | Nucleophile, Pd or Ir catalyst | Substituted alkene |

Reactivity of the Carbon-Carbon Double Bond in 4-(3-Nitrophenyl)but-3-en-2-ol

The conjugated carbon-carbon double bond in 4-(3-nitrophenyl)but-3-en-2-ol is susceptible to a variety of addition and transformation reactions, with its reactivity being influenced by the adjacent aromatic ring and the allylic alcohol.

Catalytic hydrogenation of 4-(3-nitrophenyl)but-3-en-2-ol can lead to the reduction of both the carbon-carbon double bond and the nitro group. The selective reduction of one functional group in the presence of the other is a significant challenge in synthetic chemistry. Typically, the nitro group is more readily reduced than the double bond under many catalytic hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) are commonly used for the reduction of nitroarenes to anilines. acs.org The reduction of nitroalkenes to primary amines can also be achieved through catalytic transfer hydrogenation. ursinus.edu

Selective reduction of the carbon-carbon double bond to yield 4-(3-nitrophenyl)butan-2-ol (B15323638) would require carefully chosen catalysts and reaction conditions to avoid concomitant reduction of the nitro group. Conversely, selective reduction of the nitro group to an amino group while preserving the double bond can be achieved using specific reagents such as iron or tin in the presence of hydrochloric acid (Béchamp reduction), or through catalytic transfer hydrogenation with specific catalysts. acs.org The reduction of α,β-unsaturated ketones to allylic alcohols is a well-established transformation, suggesting that the reverse reaction, the reduction of an allylic alcohol to a saturated alcohol, is also feasible. rsc.orgconicet.gov.ar

| Desired Transformation | Potential Reagent(s)/Catalyst | Major Product |

| Reduction of C=C and NO₂ | H₂, Pd/C (harsher conditions) | 4-(3-Aminophenyl)butan-2-ol |

| Selective reduction of NO₂ | Fe/HCl or Sn/HCl | 4-(3-Aminophenyl)but-3-en-2-ol |

| Selective reduction of C=C | Specific catalysts (e.g., Rh/C) | 4-(3-Nitrophenyl)butan-2-ol |

The carbon-carbon double bond in 4-(3-nitrophenyl)but-3-en-2-ol can undergo electrophilic addition reactions. quora.com In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orglibretexts.org The regioselectivity of the addition is influenced by the electronic effects of the substituents. The 3-nitrophenyl group is strongly electron-withdrawing, which can decrease the electron density of the double bond, potentially making it less reactive towards electrophiles compared to an unsubstituted styrenyl system. When electrophilic addition does occur, the formation of the more stable carbocation intermediate will be favored.

The electron-withdrawing nature of the nitrophenyl group also makes the β-carbon of the double bond susceptible to nucleophilic attack in a conjugate or 1,4-addition (Michael addition) fashion. wikipedia.orglibretexts.orgjove.compressbooks.pub This type of reaction is characteristic of α,β-unsaturated carbonyl compounds and can be extended to other systems with electron-withdrawing groups in conjugation with a double bond. libretexts.org Weaker nucleophiles tend to favor conjugate addition over direct addition to the carbon bearing the hydroxyl group. jove.com

The carbon-carbon double bond in 4-(3-nitrophenyl)but-3-en-2-ol, being part of a substituted styrene (B11656) system, can potentially participate in cycloaddition reactions. In Diels-Alder reactions, it could act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing nitro group on the phenyl ring can enhance the dienophilic character of the double bond. beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.net

Furthermore, as a derivative of styrene, 4-(3-nitrophenyl)but-3-en-2-ol has the potential to undergo polymerization. The polymerization of functionalized styrenes is an active area of research for the development of new materials with tailored properties. bohrium.comacs.orgacs.orgosti.gov The polymerization can proceed through various mechanisms, including free radical, cationic, or anionic pathways. The presence of the hydroxyl and nitro groups would influence the choice of polymerization method and the properties of the resulting polymer.

Transformations of the Nitro Aromatic Moiety in 4-(3-Nitrophenyl)but-3-en-2-ol

The nitro group on the phenyl ring is a key site for chemical modification, offering a gateway to various other functionalities. Its transformations are central to the derivatization of 4-(3-nitrophenyl)but-3-en-2-ol.

Chemoselective Reduction to Amino and Hydroxylamino Compounds

The reduction of the nitro group is a fundamental transformation that can yield either the corresponding amine or hydroxylamine (B1172632), depending on the reaction conditions and the reducing agent employed. The primary challenge in this process is to achieve chemoselectivity, preserving the alkene and hydroxyl functionalities also present in the molecule.

A variety of reagents and catalytic systems are available for the chemoselective reduction of aromatic nitro compounds. wikipedia.orgthieme-connect.dersc.org Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a common and effective method. commonorganicchemistry.com Careful control of reaction parameters like hydrogen pressure and temperature is crucial to avoid the reduction of the carbon-carbon double bond.

Alternatively, transfer hydrogenation reactions, which utilize hydrogen donors like hydrazine (B178648) or formic acid in the presence of a catalyst, can offer high selectivity. organic-chemistry.org Metal-based reducing agents in acidic or neutral media, such as iron in acetic acid or tin(II) chloride, are also widely used for the reduction of nitroarenes to anilines and are known for their tolerance of other functional groups. commonorganicchemistry.comsemanticscholar.org

For the synthesis of the corresponding hydroxylamino derivative, milder reducing agents and more controlled reaction conditions are necessary. Reagents like zinc dust in the presence of ammonium (B1175870) chloride or catalytic systems involving rhodium on carbon with hydrazine at low temperatures can selectively reduce the nitro group to the hydroxylamine stage. wikipedia.orgmdpi.com

Table 1: Representative Reagents for the Chemoselective Reduction of the Nitro Group

| Product | Reagent/Catalyst System | Typical Conditions | Notes |

| 4-(3-Aminophenyl)but-3-en-2-ol | H₂, Pd/C | Low H₂ pressure, room temperature | High selectivity for the nitro group reduction. |

| 4-(3-Aminophenyl)but-3-en-2-ol | Fe, CH₃COOH | Reflux | Mild and selective method. |

| 4-(3-Aminophenyl)but-3-en-2-ol | SnCl₂, HCl | Room temperature | Widely used in laboratory synthesis. |

| 4-(3-Hydroxylaminophenyl)but-3-en-2-ol | Zn, NH₄Cl | Aqueous solution, room temperature | Mild conditions for partial reduction. |

| 4-(3-Hydroxylaminophenyl)but-3-en-2-ol | Rh/C, N₂H₄·H₂O | Low temperature (0-10 °C) | High selectivity for hydroxylamine formation. wikipedia.org |

Aromatic Functionalization and Substitution Patterns

The nitro group strongly influences the reactivity of the aromatic ring towards electrophilic substitution. As a powerful electron-withdrawing group, it deactivates the ring, making electrophilic aromatic substitution reactions more challenging compared to benzene (B151609). msu.eduminia.edu.eg Furthermore, the nitro group is a meta-director, meaning that incoming electrophiles will predominantly add to the positions meta to the nitro group (positions 2, 4, and 6 relative to the butenol (B1619263) side chain). msu.edu

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would require harsh reaction conditions to proceed on the deactivated ring of 4-(3-nitrophenyl)but-3-en-2-ol. masterorganicchemistry.com These harsh conditions could potentially lead to side reactions involving the alkene or alcohol functionalities. Therefore, functionalization of the aromatic ring is often more strategically accomplished either before the introduction of the butenol side chain or after the reduction of the nitro group to an activating amino group.

Once the nitro group is reduced to an amino group, the resulting aniline (B41778) derivative is highly activated towards electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. This would direct incoming electrophiles to the positions ortho and para to the amino group, providing a different substitution pattern than the parent nitro compound.

Nucleophilic aromatic substitution (SNA r) is another potential pathway for functionalization, particularly if a good leaving group is present on the aromatic ring. nih.gov However, in the case of 4-(3-nitrophenyl)but-3-en-2-ol, there are no such leaving groups, making this pathway less straightforward without prior modification of the aromatic ring.

Advanced Derivatization Strategies for 4-(3-Nitrophenyl)but-3-en-2-ol

Beyond the transformations of the nitro aromatic moiety, the allylic alcohol functional group provides a versatile handle for a variety of advanced derivatization strategies. These modifications can be used to introduce new functionalities, alter the molecule's physical and chemical properties, and synthesize a range of complex derivatives.

The hydroxyl group of the allylic alcohol can undergo several common reactions, including esterification and etherification. Esterification can be achieved by reacting 4-(3-nitrophenyl)but-3-en-2-ol with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. medcraveonline.com This reaction leads to the formation of the corresponding esters, which can have a wide range of properties depending on the nature of the acyl group introduced.

Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Other methods for etherification of alcohols are also available. google.com

The allylic nature of the alcohol also opens up possibilities for rearrangement and substitution reactions. pitt.eduorganic-chemistry.org For instance, under certain catalytic conditions, the double bond can be isomerized, or the hydroxyl group can be substituted by other nucleophiles. mdpi.com

Table 2: Potential Derivatization Reactions of the Allylic Alcohol

| Reaction Type | Reagent | Product Type |

| Esterification | Acyl chloride, Pyridine | Ester |

| Esterification | Carboxylic acid, DCC | Ester |

| Etherification | NaH, Alkyl halide | Ether |

| Oxidation | MnO₂ | α,β-Unsaturated ketone |

| Substitution (e.g., Allylic Halogenation) | PBr₃ | Allylic bromide |

These derivatization strategies, coupled with the transformations of the nitro aromatic moiety, provide a powerful toolkit for the synthesis of a diverse library of compounds based on the 4-(3-nitrophenyl)but-3-en-2-ol scaffold.

Research Applications and Mechanistic Biological Relevance of 4 3 Nitrophenyl but 3 En 2 Ol

4-(3-Nitrophenyl)but-3-en-2-ol as a Versatile Synthetic Intermediate

4-(3-Nitrophenyl)but-3-en-2-ol and its oxidized precursor, 4-(3-nitrophenyl)but-3-en-2-one, are recognized as valuable intermediates in organic synthesis. The presence of multiple reactive sites—a hydroxyl group, a carbon-carbon double bond, and an aromatic nitro group—allows for a wide range of chemical transformations. This versatility makes the compound a useful building block for constructing more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 4-(3-nitrophenyl)but-3-en-2-ol, specifically its ketone form 4-(3-nitrophenyl)but-3-en-2-one (a chalcone (B49325) derivative), serves as a foundational component for synthesizing a variety of heterocyclic compounds. Chalcones are well-established precursors in annulation reactions, which involve the formation of a new ring structure onto an existing molecule.

For instance, derivatives of 3-(nitrophenyl)acrylic acid, which share a similar structural motif, can be reduced and subsequently undergo annulation to form N-hydroxyindole carboxylates rsc.org. This type of transformation highlights the utility of the nitrophenyl group and the adjacent double bond in forming complex ring systems like indoles, which are prevalent in many biologically active molecules rsc.org. The synthesis of substituted 2-amino-4H-benzo[b]pyrans can also be achieved through one-pot, multi-component reactions involving nitrophenyl aldehydes, which are structurally related to the core of 4-(3-nitrophenyl)but-3-en-2-ol researchgate.net.

Role in Medicinal Chemistry Scaffold Development (Pre-clinical, Mechanistic)

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups are appended to create a library of compounds with diverse biological activities. The 4-(3-nitrophenyl)but-3-en-2-ol structure can be considered a "privileged scaffold," a framework capable of binding to multiple biological targets mdpi.com.

The development of novel therapeutic agents often relies on scaffold hopping, a strategy where the core of a known active molecule is replaced with a different, structurally distinct scaffold to improve properties like potency, selectivity, or metabolic stability researchgate.netniper.gov.in. The nitrophenyl-butenol core is a viable starting point for such explorations. By modifying the substituents on the phenyl ring, altering the side chain, or transforming the butenol (B1619263) moiety, medicinal chemists can systematically explore the structure-activity relationship to develop new lead compounds for preclinical studies nih.govresearchgate.net. For example, the synthesis of various 2-arylidene-4-aryl-but-3-en-4-olides demonstrates how the butenolide scaffold can be systematically modified to screen for anti-inflammatory and antimicrobial actions researchgate.net.

Stereochemical Applications of 4-(3-Nitrophenyl)but-3-en-2-ol (e.g., Chiral Auxiliary)

The molecule 4-(3-Nitrophenyl)but-3-en-2-ol possesses a chiral center at the carbon atom bearing the hydroxyl group (C-2). This inherent chirality means the compound can exist as two distinct enantiomers. In synthetic chemistry, chiral molecules, particularly chiral alcohols, are sometimes used as "chiral auxiliaries." A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. While the principle of using chiral allylic alcohols in stereoselective synthesis is well-established, specific documented applications of 4-(3-Nitrophenyl)but-3-en-2-ol as a chiral auxiliary are not prominently featured in available research literature. However, its structural motifs are found in compounds used in enantioselective synthesis, such as in palladium(0)-catalyzed rearrangements of racemic O-allylic thiocarbamates to produce enantioenriched allylic sulfur compounds acs.org.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of 4-(3-Nitrophenyl)but-3-en-2-ol Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. By synthesizing and testing analogues of a lead compound, researchers can identify key pharmacophores—the essential molecular features responsible for a drug's biological activity.

In Vitro Biological Activity and Target Engagement Mechanisms

SAR studies on analogues of nitrophenyl-containing compounds have demonstrated the critical role of the nitro group and its position on the phenyl ring for biological activity nih.gov. For example, in studies of Toll-like receptor (TLR) agonists, analogues possessing a 4-nitrophenyl group were evaluated nih.gov. The removal or relocation of the nitro group, or its replacement with other functional groups like sulfonyl derivatives, often leads to a significant decrease or complete loss of activity nih.gov. This indicates that the nitro group is directly involved in target engagement, possibly through specific electronic or hydrogen-bonding interactions with amino acid residues in the target protein's binding site nih.gov.

The substitution pattern on the phenyl ring is a major determinant of binding affinity nih.govresearchgate.net. Studies on various classes of compounds show that adding electron-withdrawing groups, such as a nitro group, at the 3' or 4' positions of a phenyl ring can improve binding affinity to biological targets nih.govresearchgate.net. The table below illustrates hypothetical SAR findings for analogues of 4-(3-Nitrophenyl)but-3-en-2-ol, based on established principles.

| Analogue | Modification | Hypothetical Biological Activity | Rationale |

| Parent Compound | 3-Nitro group | Baseline Activity | The parent compound serves as the reference for activity. |

| Analogue 1 | 4-Nitro group | Potentially Increased Activity | Electron-withdrawing groups at the 4-position can enhance binding affinity nih.govresearchgate.net. |

| Analogue 2 | No Nitro group | Decreased/Abolished Activity | The nitro group is often crucial for key binding interactions nih.gov. |

| Analogue 3 | 3-Amino group (reduced nitro) | Altered or Decreased Activity | Changing the electronic nature from withdrawing (nitro) to donating (amino) can disrupt essential interactions. |

| Analogue 4 | 3,4-Dichloro substitution | Potentially High Activity | Halogen substituents can enhance binding and improve pharmacokinetic properties researchgate.net. |

Molecular Docking and Binding Affinity Predictions with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme mdpi.com. This method helps to elucidate the molecular basis of target engagement and predict the binding affinity of novel compounds nih.govunar.ac.id.

For analogues of 4-(3-Nitrophenyl)but-3-en-2-ol, docking studies could reveal specific interactions that contribute to their biological activity. Key predicted interactions would likely include:

Hydrogen Bonding : The nitro group's oxygen atoms and the hydroxyl group's hydrogen and oxygen atoms are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Tyrosine) in the active site of a target protein mdpi.com.

Hydrophobic Interactions : The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan mdpi.com.

Computational studies can generate a binding energy score, which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and potent ligand-protein complex.

| Analogue | Key Predicted Interaction with Target | Predicted Binding Affinity (kcal/mol) |

| Parent (3-Nitro) | H-bond from nitro group; H-bond from hydroxyl group. | -7.5 |

| 4-Nitro Analogue | Stronger H-bond from nitro group due to optimal positioning. | -8.2 |

| 4-Chloro Analogue | Halogen bonding; Hydrophobic interactions. | -7.9 |

| 4-Amino Analogue | H-bond from amino group (as donor); potential loss of key acceptor interaction from nitro group. | -6.8 |

Biodegradation Pathways and Environmental Biotransformation Mechanisms of Nitroaromatic Compounds

Nitroaromatic compounds, a class of chemicals widely used in industrial processes for the synthesis of products like dyes, explosives, and pesticides, have become significant environmental contaminants. nih.gov Their presence in soil and groundwater poses a considerable risk to human health and ecosystems due to their inherent toxicity and resistance to degradation. nih.gov The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes these compounds recalcitrant to oxidative breakdown. rsc.org Nevertheless, microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, utilizing them as sources of carbon, nitrogen, and energy. nih.gov Understanding these biodegradation pathways is crucial for developing effective bioremediation strategies.

The initial and most critical step in the biodegradation of many nitroaromatic compounds is the enzymatic transformation of the nitro group. Microorganisms employ several enzymatic strategies to achieve this, primarily through reductive or oxidative reactions.

Reductive Pathways: Under anaerobic conditions, the most prevalent mechanism is the reduction of the nitro group. nih.gov This process is often cometabolic, meaning the microorganisms require an external carbon source to provide the necessary reducing equivalents. nih.gov A variety of bacteria, including species of Clostridium and Desulfovibrio, can reduce nitroaromatics. nih.gov The reduction occurs in a stepwise manner, involving the formation of nitroso and hydroxylamino intermediates, ultimately yielding the corresponding aromatic amine. nih.gov This transformation is catalyzed by enzymes known as nitroreductases. nih.gov

For 4-(3-Nitrophenyl)but-3-en-2-ol, a putative reductive pathway would involve the reduction of the nitro group to 3-aminophenyl)but-3-en-2-ol. This initial transformation detoxifies the compound to some extent, as aromatic amines are generally less toxic than their nitro counterparts, although they can still be hazardous. nih.gov

Oxidative Pathways: Aerobic bacteria have evolved more diverse strategies for nitroaromatic degradation. nih.gov These can be broadly categorized as follows:

Monooxygenase- and Dioxygenase-mediated reactions: Some bacteria utilize monooxygenase or dioxygenase enzymes to incorporate one or two hydroxyl groups into the aromatic ring, respectively. This hydroxylation can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov This is a common strategy for the degradation of nitrophenols. nih.gov

Reduction followed by rearrangement: In some cases, the nitro group is initially reduced to a hydroxylamino group. This intermediate then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated compound, which can then be a substrate for ring-fission reactions. nih.gov

The alkenyl side chain of 4-(3-Nitrophenyl)but-3-en-2-ol is also susceptible to enzymatic attack. The double bond and the hydroxyl group can be targeted by various oxidoreductases. For instance, the double bond could be hydrated or epoxidized, and the secondary alcohol could be oxidized to a ketone. These transformations would likely occur after the initial modification of the nitro group and the aromatic ring.

The following table summarizes the key enzymatic reactions involved in the degradation of nitroaromatic compounds.

| Enzyme Class | Reaction Type | Effect on Nitroaromatic Compound | Example Substrates |

| Nitroreductases | Reduction | Reduction of the nitro group to nitroso, hydroxylamino, and finally amino groups. | Nitrobenzene (B124822), Nitrotoluenes |

| Monooxygenases | Oxidation | Hydroxylation of the aromatic ring, leading to the elimination of the nitro group as nitrite. | Nitrophenols |

| Dioxygenases | Oxidation | Dihydroxylation of the aromatic ring, which can also lead to the elimination of the nitro group. | Nitrobenzene |

| Lignin Peroxidase | Oxidation | Can catalyze methylation reactions and subsequent removal of the nitro group. | Trinitrotoluene (TNT) |

The complete mineralization of nitroaromatic compounds to carbon dioxide, water, and inorganic nitrogen is a complex process involving multiple enzymatic steps and often the synergistic action of different microbial species. nih.gov The elucidation of these metabolic pathways is essential for designing effective bioremediation strategies.

Several bacterial strains have been identified that can utilize nitroaromatic compounds as their sole source of carbon, nitrogen, and energy. rsc.org For example, species of Pseudomonas, Nocardia, and Rhodococcus have been shown to degrade various nitroaromatics. semanticscholar.org

A hypothetical metabolic pathway for 4-(3-Nitrophenyl)but-3-en-2-ol, based on known pathways for other nitroaromatics, could proceed as follows:

Initial reduction of the nitro group: The nitro group is reduced to an amino group by a nitroreductase, forming 4-(3-aminophenyl)but-3-en-2-ol.

Oxidation of the side chain: The but-3-en-2-ol side chain is oxidized. This could involve the oxidation of the alcohol to a ketone, followed by cleavage of the side chain.

Aromatic ring cleavage: The resulting aminophenol or a related hydroxylated intermediate undergoes ring cleavage by dioxygenase enzymes. This is a critical step that breaks the stability of the aromatic ring.

Further degradation: The ring-cleavage products, which are typically aliphatic acids, are then funneled into central metabolic pathways, such as the Krebs cycle, leading to their complete mineralization.

The following table outlines the general stages of microbial metabolism of nitroaromatic compounds.

| Stage | Description | Key Enzymes/Processes | Potential Intermediates for 4-(3-Nitrophenyl)but-3-en-2-ol |

| Initial Attack | Modification of the nitro group or the aromatic ring. | Nitroreductases, Monooxygenases, Dioxygenases | 4-(3-aminophenyl)but-3-en-2-ol, hydroxylated derivatives |

| Side Chain Modification | Degradation of the alkyl side chain. | Oxidoreductases | 4-(3-nitrophenyl)-2-butanone |

| Ring Cleavage | Opening of the aromatic ring. | Dioxygenases | Aliphatic dicarboxylic acids |

| Central Metabolism | Funneling of degradation products into central metabolic pathways. | Krebs cycle enzymes | Carbon dioxide, water, ammonia |

Photochemical Reactivity and Potential Applications of 4-(3-Nitrophenyl)but-3-en-2-ol

The photochemical reactivity of nitroaromatic compounds is of significant environmental interest as it can contribute to their transformation in sunlit surface waters and the atmosphere. semanticscholar.org The presence of the nitro group has a profound effect on the photophysics of these molecules. researchgate.net

Upon absorption of UV light, nitroaromatic compounds can undergo a variety of photochemical reactions. nih.gov In aqueous environments, the presence of substances like hydrogen peroxide (H₂O₂) can lead to the formation of highly reactive hydroxyl radicals (•OH), which can then attack the nitroaromatic compound. nih.govrsc.org This process, known as the UV/H₂O₂ process, is an advanced oxidation process used for water treatment. rsc.org

For 4-(3-Nitrophenyl)but-3-en-2-ol, photochemical degradation would likely be initiated by the excitation of the nitrobenzene chromophore. This could lead to several reaction pathways:

Hydroxylation of the aromatic ring: Reaction with photochemically generated hydroxyl radicals can lead to the formation of nitrophenol-like derivatives. nih.govmdpi.com

Reactions involving the side chain: The double bond in the but-3-en-2-ol side chain is also susceptible to photochemical attack, potentially leading to isomerization, cyclization, or oxidation reactions.

Reduction of the nitro group: In some cases, photochemical reactions can lead to the reduction of the nitro group, similar to microbial processes.

The photochemical properties of 4-(3-Nitrophenyl)but-3-en-2-ol could also be harnessed for specific applications. For example, some nitroaromatic compounds have been investigated as photo-releasable nitric oxide (NO) donors. rsc.org The unique photochemistry of these molecules, involving complex rearrangements and state changes upon light absorption, allows for the controlled release of NO, a crucial signaling molecule in many biological processes. rsc.org Further research would be needed to determine if 4-(3-Nitrophenyl)but-3-en-2-ol exhibits similar properties.

The potential for photonitration, a process where nitroaromatics are formed from other aromatic compounds in the presence of nitrate (B79036) or nitrite and light, is another area of environmental photochemical research. semanticscholar.orgresearchgate.net While this concerns the formation of nitroaromatics, understanding the reverse process—photodegradation—is key to mitigating their environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.